2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide
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Overview
Description
AS1810722 is a fused bicyclic pyrimidine derivative that acts as a potent and orally active inhibitor of signal transducer and activator of transcription 6 (STAT6). STAT6 is a critical transcription factor in the interleukin-4 signaling pathway and plays a key role in the type 2 helper T cell immune response. AS1810722 has shown promise in treating allergic diseases such as asthma and atopic dermatitis by inhibiting STAT6 activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS1810722 involves the preparation of fused bicyclic pyrimidine derivatives. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of AS1810722 would likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions, using efficient purification techniques, and implementing quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
AS1810722 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
AS1810722 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of STAT6 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses, particularly in allergic diseases.
Medicine: Explored as a potential therapeutic agent for treating asthma, atopic dermatitis, and other allergic conditions.
Industry: Potential applications in the development of new drugs targeting STAT6-related pathways
Mechanism of Action
AS1810722 exerts its effects by inhibiting the activation of STAT6. STAT6 is activated by interleukin-4, leading to the transcription of genes involved in the type 2 helper T cell immune response. By inhibiting STAT6, AS1810722 reduces the production of interleukin-4 and other cytokines, thereby modulating the immune response and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Compound 24: Another fused bicyclic pyrimidine derivative with similar STAT6 inhibitory activity.
CHF5407: A muscarinic M3-receptor antagonist with different therapeutic applications
Uniqueness
AS1810722 is unique due to its potent and selective inhibition of STAT6, making it a promising candidate for treating allergic diseases. Its good profile of cytochrome P450 3A4 inhibition further enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[4-[4-[[7-[(3,5-difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F2N7O/c26-19-11-17(12-20(27)13-19)15-34-6-5-18-14-29-25(31-24(18)34)30-21-1-3-22(4-2-21)33-9-7-32(8-10-33)16-23(28)35/h1-6,11-14H,7-10,15-16H2,(H2,28,35)(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRMEXSGYTWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)NC3=NC=C4C=CN(C4=N3)CC5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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